2-(Benzylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Group: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the piperidine ring.
Attachment of the Benzylthio Group: The benzylthio group is attached through a thiol-alkylation reaction, where a benzylthiol reacts with an alkyl halide precursor.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylthio and pyridine groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Benzylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
2-(Benzylthio)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone can be compared with similar compounds such as:
2-(Pyridin-2-yl)ethanol: Known for its use as a protecting group for carboxylic acids.
Benzylthiol Derivatives: Compounds with similar benzylthio groups that exhibit comparable reactivity and applications.
Piperidine Derivatives: Compounds with piperidine rings that are widely used in medicinal chemistry.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS2/c23-20(16-24-14-17-6-2-1-3-7-17)22-12-9-18(10-13-22)15-25-19-8-4-5-11-21-19/h1-8,11,18H,9-10,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQALEGFHLWFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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